蛇紋石

説明

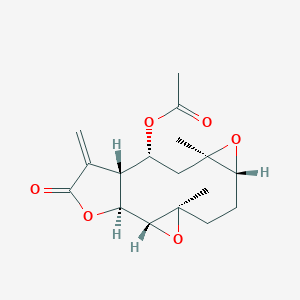

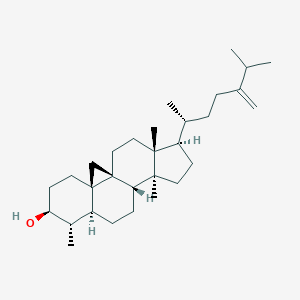

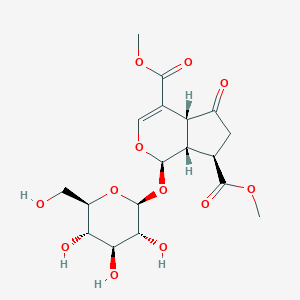

Serpentinine is a useful research compound. Its molecular formula is C42H45N4O5+ and its molecular weight is 685.8 g/mol. The purity is usually 95%.

The exact mass of the compound Serpentinine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72123. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Serpentinine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Serpentinine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

建設とセラミックス

蛇紋石は、建設資材やセラミックスに用途が見出されています。その高いマグネシウム含有量は、耐久性と耐火性に貢献します。 セメント、コンクリート、セラミック釉薬に添加剤として使用でき、機械的特性を向上させ、硬化時の収縮を低減します .

農業

農業において、蛇紋石が豊富な土壌は植物の生育を促進します。風化した蛇紋岩からのマグネシウムやその他の必須栄養分の放出は、作物に有益です。 さらに、蛇紋石は天然の肥料として働き、土壌の肥沃度を向上させ、持続可能な農業を支援します .

シリカ源

蛇紋石は、さまざまな産業プロセスに不可欠なシリカ (SiO₂) を含んでいます。シリカは、ガラス製造、電子機器、ゴムやプラスチックの補強剤として使用されます。 蛇紋石からシリカを抽出することで、これらの用途のための持続可能な供給源を提供することができます .

製鋼

蛇紋石は、製鋼に貢献します。それはフラックスとして働き、製鋼中の不純物の除去を助けます。 蛇紋石由来のマグネシアの添加は、製鋼プロセス中の鋼の品質を向上させ、エネルギー消費を削減します .

ポリマー添加剤/充填剤

蛇紋石は、添加剤または充填剤としてポリマー(プラスチックおよびエラストマー)に組み込むことができます。それは、機械的特性、耐炎性、および熱安定性を強化します。 ポリマー複合材では、強度を向上させ、重量を削減します .

吸着と汚染物質の除去

蛇紋石の層状構造により、水や土壌からカチオン(重金属など)や有機汚染物質を吸着することができます。 研究者は、環境修復や浄水システムにおけるその使用について調査しています .

その他の考慮事項

- クリソタイルに関する懸念: 蛇紋岩に関連する有害なクリソタイル(アスベストの一種)の存在に対処することが不可欠です。 これらの材料を扱う際には、適切な取り扱いとリスク評価が重要です .

要約すると、蛇紋石の多用途性と豊富さは、さまざまな科学的および産業的用途にとって貴重な資源となっています。研究者は、持続可能性と安全性を強調し、さまざまな分野におけるその可能性を探索し続けています。

Ottavio Raul D. R. Carmignano, Sara S. Vieira, Paulo Roberto G. Brandão, Alexandre C. Bertoli, Rochel M. Lago. “Serpentinites: Mineral Structure, Properties and Technological Applications.” Journal of the Brazilian Chemical Society, 31(1), 2-14 (2020). Read more

作用機序

Target of Action

Serpentinine, also known as NSC72123, is an alkaloid component found in the root of the plant Rauwolfia serpentina . The primary targets of Serpentinine are the insulin receptors (IR) . These receptors play a crucial role in the regulation of blood glucose levels by mediating the effects of insulin .

Mode of Action

Serpentinine interacts with its targets, the insulin receptors, by binding to the extracellular domain of IR with an affinity of 2.883 × 10 −6 M . This interaction enhances the ability of insulin to activate the insulin signaling pathway . It also independently activates AMPK phosphorylation, thus stimulating glucose uptake by cells .

Biochemical Pathways

The interaction of Serpentinine with insulin receptors affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose metabolism. When Serpentinine binds to the insulin receptors, it significantly enhances the ability of insulin to activate this pathway, leading to increased glucose uptake .

Pharmacokinetics

It’s known that serpentinine can be administered through injection, as done in animal models of diabetes . More research is needed to fully understand the ADME properties of Serpentinine and their impact on its bioavailability.

Result of Action

The binding of Serpentinine to insulin receptors and the subsequent enhancement of the insulin signaling pathway lead to significant cellular effects. These include an increase in the glucose uptake capacity of cells . In animal models of diabetes, Serpentinine has been shown to enhance the effect of insulin in regulating blood glucose .

Action Environment

The action, efficacy, and stability of Serpentinine can be influenced by various environmental factors. For instance, the tectonic environment of the serpentinization process, which forms Serpentinine, dictates the abundance of fluid-mobile elements in serpentinites . These elements could potentially influence the action of Serpentinine.

特性

IUPAC Name |

methyl 11-[2-[(3E)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H44N4O5/c1-5-24-19-45-15-14-27-26-10-6-8-12-34(26)43-39(27)36(45)17-29(24)31(41(47)49-3)16-25-20-46-21-32-23(2)51-22-33(42(48)50-4)30(32)18-37(46)40-38(25)28-11-7-9-13-35(28)44-40/h5-13,20,22-23,29-32,36,43H,14-19,21H2,1-4H3/p+1/b24-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAUBSSAJRGKPX-ZRJGMHBZSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2CCC3=C(C2CC1C(CC4=C[N+]5=C(CC6C(C5)C(OC=C6C(=O)OC)C)C7=C4C8=CC=CC=C8N7)C(=O)OC)NC9=CC=CC=C39 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2CCC3=C(C2CC1C(CC4=C[N+]5=C(CC6C(C5)C(OC=C6C(=O)OC)C)C7=C4C8=CC=CC=C8N7)C(=O)OC)NC9=CC=CC=C39 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H45N4O5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36519-42-3 | |

| Record name | Serpentinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

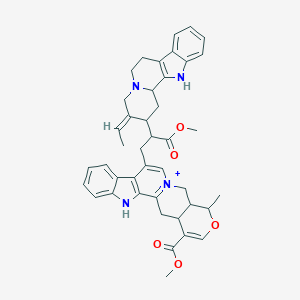

Q1: What is the basic structure of Serpentinine?

A1: Serpentinine is a bisindole alkaloid isolated from plants of the Rauwolfia genus, particularly Rauwolfia serpentina. Its structure has been elucidated using X-ray crystallography. []

Q2: What is the molecular formula and weight of Serpentinine?

A2: The molecular formula of Serpentinine is C42H44N4O5. Its molecular weight is 696.82 g/mol. [, ]

Q3: How does Serpentinine compare to other Rauwolfia alkaloids like reserpine?

A5: Both Serpentinine and reserpine are alkaloids found in Rauwolfia serpentina, but they differ in their structure and pharmacological activity. Reserpine exhibits sedative and hypnotic effects and is used to treat hypertension. [] In contrast, Serpentinine is a quaternary compound, limiting its central nervous system activity. []

Q4: What are the traditional medicinal uses of Rauwolfia serpentina?

A6: Rauwolfia serpentina has a long history of use in traditional Indian medicine for various ailments, including hypertension, mental agitation, epilepsy, anxiety, insomnia, and even insanity. [, ]

Q5: Besides Serpentinine and reserpine, what other alkaloids are present in Rauwolfia serpentina?

A7: Rauwolfia serpentina contains a diverse array of alkaloids, with over 50 identified. Besides Serpentinine and reserpine, other significant alkaloids include ajmaline, ajmalicine, ajmalinine, deserpidine, indobine, indobinine, rescinnamine, rescinnamidine, sarpagine, and yohimbine. [, ]

Q6: What are the challenges associated with the isolation and characterization of Serpentinine?

A8: The presence of numerous structurally similar alkaloids in Rauwolfia serpentina makes the isolation and purification of individual alkaloids, including Serpentinine, challenging. [] Sophisticated techniques like countercurrent distribution have been used to separate these alkaloids. [] Additionally, spectrophotometric methods have been developed for the quantification of specific alkaloids like Serpentinine, ajmalicine, and serpentine. []

Q7: What are the implications of molecular networking in the study of Rauwolfia alkaloids?

A9: Molecular networking, a powerful analytical tool, has become increasingly important in studying complex natural product mixtures like those found in Rauwolfia species. This approach allows researchers to quickly identify known compounds and uncover new ones, even in previously well-studied species. [] This is exemplified by the identification of five new monoterpene indole alkaloids, including four related to Serpentinine, in Picralima nitida, a plant previously considered well-studied. []

Q8: What is the significance of studying the structure-activity relationship (SAR) of Serpentinine and related compounds?

A10: Understanding the SAR of Serpentinine and its analogues is crucial for developing new drugs with improved pharmacological properties. By systematically modifying the Serpentinine structure and evaluating the resulting changes in activity, potency, and selectivity, researchers can gain insights into the essential structural features responsible for its biological effects. [, ] This knowledge can guide the design of novel therapeutic agents with enhanced efficacy and reduced side effects.

Q9: Why is Rauwolfia serpentina considered an endangered species, and what are the implications for research on Serpentinine?

A11: Rauwolfia serpentina faces endangerment due to overexploitation driven by its medicinal importance and habitat loss. [] This situation necessitates the development of sustainable methods for its propagation and conservation. Plant tissue culture techniques, including indirect organogenesis and somatic embryogenesis, offer promising approaches for the rapid and large-scale multiplication of this valuable plant, ensuring a consistent supply of Serpentinine and other medicinally important alkaloids. [, ]

Q10: What analytical techniques are employed in the study of Serpentinine?

A10: Various analytical methods are crucial in the study of Serpentinine, ranging from its isolation and structural elucidation to the investigation of its pharmacological properties. These include:

- Chromatographic Techniques: Countercurrent distribution for the fractionation of Rauwolfia alkaloids, and ultra-high-performance liquid chromatography (UHPLC) for separation and quantification of alkaloids like Serpentinine. [, ]

- Spectroscopic Methods: X-ray crystallography for determining the three-dimensional structure, and spectrophotometry for quantifying Serpentinine and related alkaloids. [, ]

- Spectropolarimetry: The use of tools like ORD (Optical Rotatory Dispersion) to determine the absolute configuration of Serpentinine and related compounds by analyzing their Cotton effects. This is particularly useful in understanding the stereochemistry of these complex natural products. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate](/img/structure/B203222.png)

![(1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate](/img/structure/B203245.png)

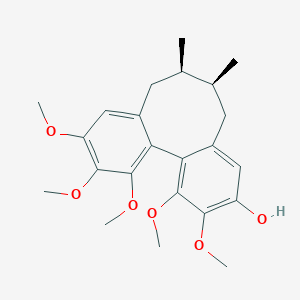

![(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B203313.png)